(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride
Overview
Description
(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride is a chiral compound with the molecular formula C20H12Cl2O4S2. It is known for its unique structural properties and applications in various scientific fields. This compound is characterized by its two naphthalene rings connected by a sulfone group and two chlorine atoms at the 2,2' positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride typically involves the following steps:
Starting Materials: The synthesis begins with (R)-1,1'-Binaphthyl as the starting material.
Sulfonylation Reaction: The naphthyl rings are subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl groups.
Chlorination: The resulting compound is then chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atoms at the 2,2' positions.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or chloro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules. Biology: The compound is employed in the study of enzyme mechanisms and inhibition due to its chiral nature. Medicine: It is used in the development of chiral drugs and as a building block for pharmaceuticals. Industry: The compound finds applications in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride exerts its effects involves its interaction with molecular targets and pathways. The chiral nature of the compound allows it to selectively bind to specific enzymes and receptors, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
1,1'-Binaphthyl-2,2'-disulfonyl Dichloride (S-enantiomer): The S-enantiomer of the compound has similar chemical properties but different biological activity.
Binaphthyl-2,2'-disulfonic Acid: A related compound with sulfonic acid groups instead of sulfonyl chlorides.
Uniqueness: (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride is unique due to its chiral nature and specific applications in asymmetric synthesis and chiral drug development. Its ability to induce chirality in target molecules sets it apart from its non-chiral counterparts.
Properties
IUPAC Name |
1-(2-chlorosulfonylnaphthalen-1-yl)naphthalene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHLPJZENXUTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187629-43-1 | |
Record name | (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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